2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate
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Overview
Description
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate is an organic compound with the molecular formula C23H16ClNO4S and a molecular weight of 437.9 . This compound is characterized by the presence of a chloro group, a naphthalene sulfonamide moiety, and a benzoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-aminophenol and naphthalene-2-sulfonyl chloride.
Formation of Sulfonamide: The 2-chloro-4-aminophenol reacts with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group and benzoate ester may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate include:
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl acetate: Differing by the ester group, which is an acetate instead of a benzoate.
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl propionate: Differing by the ester group, which is a propionate instead of a benzoate.
2-Chloro-4-(naphthalene-2-sulfonamido)phenyl butyrate: Differing by the ester group, which is a butyrate instead of a benzoate.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-chloro-4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S/c24-21-15-19(11-13-22(21)29-23(26)17-7-2-1-3-8-17)25-30(27,28)20-12-10-16-6-4-5-9-18(16)14-20/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGMEDSHCQEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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